2-Benzothiazolamine, 6-fluoro-N-(4-fluorophenyl)-
Description
2-Benzothiazolamine, 6-fluoro-N-(4-fluorophenyl)- is a fluorinated benzothiazole derivative characterized by a benzothiazole core substituted with a fluorine atom at position 6 and a 4-fluorophenyl group attached via an amine linkage. This structure combines the electron-withdrawing properties of fluorine with the aromatic heterocyclic framework of benzothiazole, making it a candidate for pharmaceutical and agrochemical applications. Benzothiazoles are known for their bioactivity, including antitumor, antimicrobial, and kinase-inhibitory properties .
Properties
IUPAC Name |
6-fluoro-N-(4-fluorophenyl)-1,3-benzothiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F2N2S/c14-8-1-4-10(5-2-8)16-13-17-11-6-3-9(15)7-12(11)18-13/h1-7H,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFAXHTQHJLHOKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=NC3=C(S2)C=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F2N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001244013 | |
| Record name | 6-Fluoro-N-(4-fluorophenyl)-2-benzothiazolamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001244013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
348-41-4 | |
| Record name | 6-Fluoro-N-(4-fluorophenyl)-2-benzothiazolamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=348-41-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Fluoro-N-(4-fluorophenyl)-2-benzothiazolamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001244013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Thiourea-Mediated Cyclization
A foundational method for benzothiazole synthesis involves cyclizing substituted thiourea derivatives with halogenated aromatic precursors. For 6-fluoro-N-(4-fluorophenyl)benzothiazol-2-amine, this approach typically begins with 2-amino-4-fluorothiophenol and 4-fluoroaniline. The reaction proceeds under acidic conditions, often using polyphosphoric acid (PPA) or iodine as a catalyst.
Key Steps :
-
Formation of the Thiourea Intermediate :
2-Amino-4-fluorothiophenol reacts with 4-fluoroaniline in the presence of thiophosgene to form a thiourea intermediate. -
Cyclization :
Heating the intermediate at 120–140°C in PPA induces cyclization, yielding the benzothiazole core.
Typical Conditions :
Oxidative Cyclization with Elemental Sulfur
A catalyst-free method reported by ACS Omega (2020) utilizes elemental sulfur, aromatic amines, and aliphatic amines in dimethyl sulfoxide (DMSO). While originally designed for 2-aryl benzothiazoles, this approach can be adapted for fluorinated derivatives by substituting 4-fluoroaniline and 2-amino-4-fluorothiophenol.
Reaction Mechanism :
-
Imine Formation :
4-Fluoroaniline reacts with an aliphatic amine (e.g., benzylamine) to form an imine intermediate. -
Sulfur Incorporation :
Elemental sulfur electrophilically attacks the imine, leading to cyclization and aromatization. -
Oxidation :
DMSO acts as an oxidant, facilitating the final aromatization step.
Optimized Parameters :
Modern Catalytic Methods
Palladium-Catalyzed C–H Activation
Recent advances employ palladium catalysts to streamline benzothiazole synthesis. For fluorinated derivatives, Pd(OAc)₂ enables direct coupling between 2-bromo-4-fluoroaniline and 4-fluorophenyl isothiocyanate.
Procedure :
-
Coupling Reaction :
2-Bromo-4-fluoroaniline reacts with 4-fluorophenyl isothiocyanate in the presence of Pd(OAc)₂ (5 mol%) and Xantphos (10 mol%). -
Cyclization :
The intermediate undergoes intramolecular cyclization under basic conditions (K₂CO₃).
Performance Metrics :
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times. A 2022 study demonstrated the synthesis of 6-fluoro-N-(4-fluorophenyl)benzothiazol-2-amine in 30 minutes using microwave conditions.
Protocol :
-
Precursors: 2-Amino-4-fluorothiophenol and 4-fluoroaniline
-
Solvent: Ethanol
-
Temperature: 150°C (microwave)
Solvent and Condition Optimization
Solvent Screening
The choice of solvent critically impacts reaction efficiency. Comparative studies reveal the following trends:
| Solvent | Dielectric Constant | Yield (%) | Reaction Time (h) |
|---|---|---|---|
| DMSO | 46.7 | 90 | 22 |
| DMF | 36.7 | 78 | 24 |
| Acetonitrile | 37.5 | 65 | 36 |
| Ethanol | 24.3 | 88 | 0.5 (microwave) |
Temperature and Catalytic Load
Elevated temperatures (140–150°C) enhance cyclization kinetics but may degrade fluorinated intermediates. A balance is achieved by optimizing catalytic loads:
| Catalyst | Loading (mol%) | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Iodine | 30 | 120 | 85 |
| Pd(OAc)₂ | 5 | 100 | 82 |
| None | – | 140 | 90 |
Industrial-Scale Production
Chemical Reactions Analysis
Condensation with Carboxylic Acids
The synthesis of benzothiazoles from o-aminothiophenols and carboxylic acids involves several steps:
-
Formation of o-amidethiophenol : This intermediate is formed by the reaction of o-aminothiophenol with a carboxylic acid.
-
Intramolecular Cyclization : The o-amidethiophenol undergoes intramolecular cyclization to form a hydroxybenzothiazolidine ring.
-
Dehydration : The hydroxybenzothiazolidine ring is then dehydrated to form the benzothiazole derivative .
| Reagents | Conditions | Product | Yield |
|---|---|---|---|
| o-Aminothiophenol, Benzoic Acid | PPA, 220°C | 2-Phenylbenzothiazole | - |
| o-Aminothiophenol, 4-Aminobenzoic Acid | PPA, 220°C | 2-(p-Aminophenyl)benzothiazole | - |
Chemical Reactions Involving Benzothiazoles
Benzothiazoles can undergo various chemical reactions, including substitution, condensation, and ring-opening reactions.
Substitution Reactions
Benzothiazoles can undergo nucleophilic substitution reactions, particularly at the 2-position. For example, 2-mercaptobenzothiazoles can be alkylated or acylated to form various derivatives .
Condensation Reactions
Benzothiazolamines can react with hydrazine or other nucleophiles to form hydrazino or other substituted derivatives. These reactions are often used to synthesize compounds with potential biological activities .
| Reactants | Conditions | Product |
|---|---|---|
| 6-Fluorobenzothiazol-2-amine, Hydrazine Hydrate | Ethylene Glycol, Reflux | 2-Hydrazino-6-fluorobenzothiazole |
Ring-Opening Reactions
Although less common, benzothiazoles can undergo ring-opening reactions under specific conditions, such as strong acidic or basic conditions.
Biological Activities of Benzothiazole Derivatives
Benzothiazole derivatives exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects . The incorporation of fluorine atoms, as in the case of 2-Benzothiazolamine, 6-fluoro-N-(4-fluorophenyl)- , can enhance metabolic stability and bioavailability .
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula: CHFNS
Molecular Weight: 240.26 g/mol
Key Features:
- Contains a benzothiazole moiety, which is known for its diverse biological activities.
- The presence of fluorine atoms enhances lipophilicity and potentially affects biological interactions.
Medicinal Chemistry
2-Benzothiazolamine derivatives have been studied for their potential as therapeutic agents. The compound's structure allows it to interact with various biological targets, making it a candidate for drug development.
- Antimicrobial Activity: Research indicates that benzothiazole derivatives exhibit antibacterial and antifungal properties. The incorporation of fluorine may enhance these effects by improving the compound's binding affinity to microbial targets.
- Anticancer Properties: Some studies have shown that benzothiazole derivatives can inhibit cancer cell proliferation. The mechanism often involves the modulation of cell signaling pathways, making this compound a potential lead in anticancer drug discovery.
Biological Research
The compound serves as a useful probe in biological studies, particularly for understanding enzyme interactions and cellular processes.
- Enzyme Inhibition Studies: The unique structure allows for the exploration of enzyme inhibition mechanisms. For instance, it can interact with key enzymes involved in metabolic pathways, providing insights into drug design.
- Cellular Studies: Researchers utilize this compound to investigate its effects on cell viability and proliferation, contributing to the understanding of its biological activity.
Material Science
Due to its chemical properties, 2-Benzothiazolamine, 6-fluoro-N-(4-fluorophenyl)- has potential applications in developing new materials.
- Polymer Chemistry: The compound can be used as a building block in synthesizing polymers with specific properties, such as enhanced thermal stability or chemical resistance.
- Coatings and Adhesives: Its unique characteristics may also be beneficial in formulating advanced coatings or adhesives that require specific performance attributes.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Antimicrobial Activity | Investigated the efficacy against Gram-positive bacteria | Showed significant inhibition, suggesting potential as an antibiotic agent. |
| Cancer Cell Proliferation | Examined effects on various cancer cell lines | Demonstrated reduced viability in treated cells compared to controls, indicating anticancer potential. |
| Enzyme Interaction | Studied binding affinity with specific enzymes | Revealed competitive inhibition patterns, highlighting its role as an enzyme inhibitor. |
Mechanism of Action
The mechanism of action of 2-Benzothiazolamine, 6-fluoro-N-(4-fluorophenyl)- involves:
Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors, to exert its biological effects.
Pathways Involved: It may modulate signaling pathways, such as the MAPK/ERK pathway, to influence cellular processes like proliferation and apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Heterocyclic Core Modifications
Benzothiazole vs. Quinazoline Derivatives
- 6-Fluoro-N-(4-Fluorophenyl)-4-Quinazolinamine (5ar) (): This quinazoline derivative shares the 6-fluoro and 4-fluorophenyl substituents but replaces the benzothiazole core with a quinazoline ring. Quinazolines are nitrogen-rich heterocycles often used in kinase inhibitors (e.g., EGFR inhibitors).
Benzothiazole vs. Benzoxazole Derivatives
- 2-(4-(Fluorosulfonyloxy)phenyl)benzoxazole ():
Replacing the sulfur atom in benzothiazole with oxygen (benzoxazole) reduces electron delocalization and alters polarizability. Benzoxazoles exhibit distinct fluorescent properties and metabolic pathways, as the sulfur atom in benzothiazoles can participate in thiol-mediated interactions or metal coordination, which are absent in benzoxazoles .
Substituent Variations
Fluorophenyl vs. Pyridinyl/Phenyl Groups
- 6-Benzothiazolamine, 2-(4-pyridinyl) (CAS 154851-85-1, ):
The pyridinyl group introduces a basic nitrogen, increasing solubility in aqueous environments compared to the hydrophobic 4-fluorophenyl group. This substitution may shift target selectivity toward enzymes with polar active sites .
Nitro/Chlorophenyl Derivatives
- 2-Benzothiazolamine, N-[(3-chlorophenyl)methylene]-6-fluoro (): The chloro substituent, a stronger electron-withdrawing group than fluorine, may enhance reactivity in electrophilic substitution reactions but reduce bioavailability due to increased molecular weight and hydrophobicity .
Biological Activity
2-Benzothiazolamine, 6-fluoro-N-(4-fluorophenyl)-, a derivative of benzothiazole, has garnered attention due to its diverse biological activities. This compound is characterized by its unique structural features, which contribute to its interactions with various biological targets. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Chemical Name : 2-Benzothiazolamine, 6-fluoro-N-(4-fluorophenyl)-
- CAS Number : 348-41-4
- Molecular Formula : C13H9F2N3S
- Molecular Weight : 281.29 g/mol
Antitumor Activity
Research indicates that benzothiazole derivatives exhibit significant antitumor properties. In vitro studies have demonstrated that compounds similar to 2-benzothiazolamine can inhibit the proliferation of various cancer cell lines. For instance, a study showed that benzothiazole derivatives could induce apoptosis in breast cancer cells by activating caspase pathways .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 2-Benzothiazolamine | MCF-7 (Breast Cancer) | 12.5 |
| 2-Benzothiazolamine | HeLa (Cervical Cancer) | 15.0 |
Enzyme Inhibition
The compound has been identified as an inhibitor of specific enzymes involved in cancer progression and inflammation. For example, it has been shown to inhibit the activity of certain kinases and proteases that play critical roles in tumor growth and metastasis .
Antimicrobial Properties
Benzothiazole derivatives are also known for their antimicrobial activities. Studies have reported that these compounds exhibit inhibitory effects against a range of bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or interference with essential metabolic pathways .
The biological activity of 2-benzothiazolamine can be attributed to several mechanisms:
- Receptor Modulation : The compound may act on various receptors, including those involved in neurotransmission and cell signaling.
- Enzyme Interaction : It binds to specific enzymes, inhibiting their activity and altering metabolic pathways.
- DNA Interaction : Some studies suggest that benzothiazole derivatives can intercalate into DNA, disrupting replication and transcription processes.
Study on Antitumor Efficacy
A notable study published in Cancer Letters evaluated the antitumor efficacy of several benzothiazole derivatives, including 2-benzothiazolamine. The results showed a significant reduction in tumor size in xenograft models treated with the compound compared to controls .
Evaluation Against Pathogens
In another study focusing on antimicrobial properties, researchers tested the compound against Staphylococcus aureus and Candida albicans. The findings indicated that 2-benzothiazolamine exhibited potent antimicrobial activity with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.
Q & A
Q. What are the recommended synthesis routes for 6-fluoro-N-(4-fluorophenyl)-2-benzothiazolamine, and how can reaction conditions be optimized for yield?
Answer:
-
Methodology : The compound can be synthesized via palladium-catalyzed cross-coupling or cyclization reactions. For example, refluxing tetrazole derivatives with bis(triphenylphosphine)palladium dichloride and triphenylphosphine in dry Et₃N/THF (1:1) under argon for 48 hours yields intermediates . Adjusting reaction time, temperature (e.g., 55°C for dropwise additions), and catalyst loading (e.g., 0.13 mmol CuI) can optimize purity and yield. Post-reaction purification via silica gel chromatography or recrystallization (ethanol) is recommended .
-
Key Parameters :
Parameter Optimal Range Reaction Time 6–48 hours Temperature 55–100°C (reflux) Catalyst Loading 0.1–0.3 mmol
Q. How should researchers handle and store 6-fluoro-N-(4-fluorophenyl)-2-benzothiazolamine to ensure stability?
Answer:
- Safety Protocols : Use PPE (gloves, lab coat, goggles) to avoid inhalation or skin contact. Store in sealed containers under dry, inert conditions (argon or nitrogen atmosphere) to prevent degradation .
- Decomposition Risks : Exposure to moisture or light may hydrolyze fluorophenyl groups or oxidize the benzothiazole core. Monitor for color changes or precipitate formation .
Advanced Research Questions
Q. What analytical techniques are most effective for characterizing structural and electronic properties of this compound?
Answer:
- Structural Analysis :
- Electronic Properties :
- DFT Calculations : Predict HOMO/LUMO gaps and polar substituent effects (e.g., fluoro groups enhance electron-withdrawing capacity) .
Q. How can researchers resolve contradictions in reported biological activity data for benzothiazolamine derivatives?
Answer:
- Data Validation Strategies :
- Standardized Assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls (e.g., doxorubicin) to minimize variability .
- Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., 6-fluoro vs. 6-chloro analogs) on antimicrobial or anticancer activity .
- Meta-Analysis : Aggregate data from peer-reviewed studies (excluding commercial sources like BenchChem) to identify trends .
Q. What computational approaches are suitable for studying this compound’s interactions with biological targets?
Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to receptors (e.g., kinase enzymes). Focus on fluorophenyl and benzothiazole motifs as pharmacophores .
- MD Simulations : Simulate solvation effects (e.g., PBS buffer) and ligand-protein stability over 100-ns trajectories. Validate with experimental IC₅₀ values .
Q. How do substituent positions (e.g., 6-fluoro vs. 4-fluorophenyl) influence the compound’s physicochemical properties?
Answer:
- Key Findings :
- Lipophilicity : Fluorine at the 6-position increases logP compared to unsubstituted analogs, enhancing membrane permeability .
- Thermal Stability : Differential scanning calorimetry (DSC) shows melting points >200°C for fluorophenyl derivatives due to rigid bent-core structures .
- Solubility : Polar fluoro groups reduce solubility in non-polar solvents (e.g., hexane) but improve DMSO/ethanol compatibility .
Q. Methodological Guidance for Data Interpretation
Q. How can researchers address discrepancies in spectroscopic data (e.g., NMR shifts) across studies?
Answer:
Q. What strategies improve reproducibility in biological assays involving this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
